1H-Pyrazole-3-carboxamide, 5-butoxy-1-phenyl-
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Overview
Description
5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C14H17N3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the condensation of 1-phenyl-3-butanone with hydrazine hydrate to form the corresponding pyrazoline intermediate. This intermediate is then oxidized to yield the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as a Factor XIa inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing blood coagulation . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-pyrazole-3-carboxamide: Lacks the butoxy group but shares the core pyrazole structure.
3-Methyl-1-phenyl-1H-pyrazole-5-ol: Contains a hydroxyl group instead of the carboxamide functionality.
Uniqueness
5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
55228-44-9 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-butoxy-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-9-19-13-10-12(14(15)18)16-17(13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,15,18) |
InChI Key |
AZVFAUKWQQHKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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